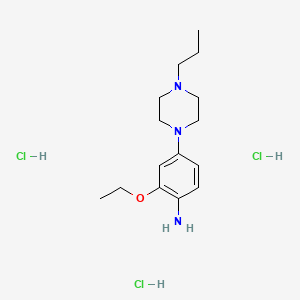

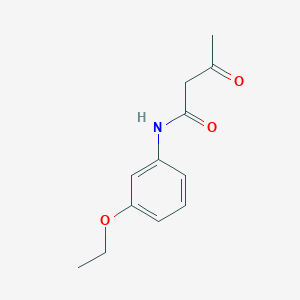

![molecular formula C19H18N4O4S B2995876 N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 1448057-45-1](/img/structure/B2995876.png)

N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is a compound that likely contains a pyrazole scaffold . Pyrazoles are five-membered heterocyclic compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide” is not available in the retrieved information.Scientific Research Applications

Role in Medicine

Pyrazole derivatives, such as the compound , have been found to have a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them a versatile framework in various sectors of the chemical industry, including medicine .

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of pyrazole derivatives. These derivatives have been synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

Potential Inhibitors of SARS-CoV-2 Proteases

Some new spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which include the compound , have been synthesized as potential inhibitors of SARS-CoV-2 proteases . These compounds have shown good binding affinity to SARS-CoV-2 Mpro enzyme, with binding energy scores ranging from -7.33 kcal/mol (compound 6) and -7.22kcal/mol (compound 5) to -6.54 kcal/mol (compounds 8 and 9) .

Drug Design and Discovery

The compound has been used in the drug design and discovery process. Pyrazole is an important heterocyclic moiety with a strong pharmacological profile, which may act as an important pharmacophore for the drug discovery process .

Insecticidal Properties

New N‑(4‑sulfamoylphenyl)‑1,3,4‑thiadiazole‑2‑carboxamide derivatives, which include the compound , have been developed as potential insecticides against Spodoptera littoralis . These substances may have insecticidal properties and it may be possible to further explore them in the process of creating pesticides .

AChE Inhibitory Properties

The compound has been found to have AChE (Acetylcholinesterase) inhibitory properties . This makes it a potential candidate for the development of drugs that target AChE .

properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c20-28(25,26)13-7-5-12(6-8-13)9-10-21-19(24)18-15-11-27-16-4-2-1-3-14(16)17(15)22-23-18/h1-8H,9-11H2,(H,21,24)(H,22,23)(H2,20,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLVMHGWIVPXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

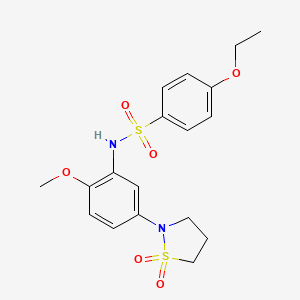

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

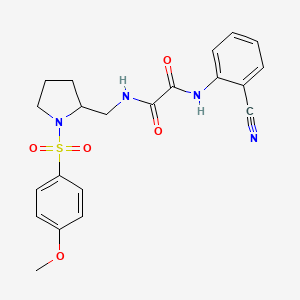

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

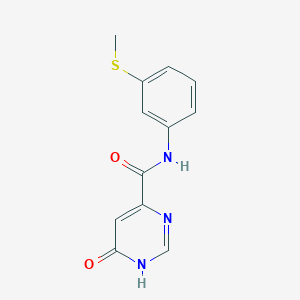

![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2995809.png)

![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)

![2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2995816.png)